What are the physicochemical properties of 4-(Azetidin-3-yl)morpholin-3-one?
What are the physicochemical properties of 4-(Azetidin-3-yl)morpholin-3-one?
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Azetidin-3-yl)morpholine
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(Azetidin-3-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While the initial query specified 4-(Azetidin-3-yl)morpholin-3-one, a thorough review of scientific literature and chemical databases reveals a scarcity of public data for this specific analog. Conversely, 4-(Azetidin-3-yl)morpholine and its salts are well-documented. This guide synthesizes available experimental and computational data for this closely related and highly relevant molecule, offering field-proven insights into its structural attributes, solubility, lipophilicity, and ionization characteristics. Methodologies for experimental determination are detailed, providing researchers, scientists, and drug development professionals with a practical and authoritative resource for incorporating this scaffold into their research endeavors.
Introduction: The Azetidine-Morpholine Scaffold
The azetidine ring, a strained four-membered nitrogen heterocycle, is a privileged motif in medicinal chemistry. Its incorporation into molecular architectures can significantly influence conformational rigidity, metabolic stability, and aqueous solubility. When coupled with the morpholine moiety—a common pharmacophore known to improve pharmacokinetic properties—the resulting 4-(Azetidin-3-yl)morpholine structure presents a versatile building block for drug discovery. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems and for optimizing its role in the design of novel therapeutics.
This document serves as a central repository for the known physicochemical data of 4-(Azetidin-3-yl)morpholine and its common salt forms.
Molecular Structure and Core Properties
The foundational properties of a molecule are dictated by its structure. 4-(Azetidin-3-yl)morpholine combines the strained, basic azetidine ring with the polar, non-planar morpholine ring.
Chemical Identifiers
| Identifier | 4-(Azetidin-3-yl)morpholine (Free Base) | 4-(Azetidin-3-yl)morpholine HCl (Hydrochloride) |
| CAS Number | 302355-79-9[1] | 223381-71-3[1][2] |
| Molecular Formula | C₇H₁₄N₂O[1][3] | C₇H₁₅ClN₂O[2][4][5] |
| Molecular Weight | 142.20 g/mol [1][3] | 178.66 g/mol [2][4][5] |
| IUPAC Name | 4-(azetidin-3-yl)morpholine[3] | 4-(azetidin-3-yl)morpholine hydrochloride[2] |
| InChI | InChI=1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2[3] | InChI=1S/C7H14N2O.ClH/c1-3-10-4-2-9(1)7-5-8-6-7;/h7-8H,1-6H2;1H[2][6] |
| SMILES | C1CN(C1)C2COCCN2 | C1(N2CCOCC2)CNC1.Cl[6] |
Physical Properties
The hydrochloride salt is the most commonly available form for laboratory use.
| Property | Value (Hydrochloride Salt) | Source(s) |
| Appearance | Solid | [2][4] |
| Melting Point | 198 - 202 °C | [4] |
| Storage Conditions | Inert atmosphere, room temperature; cool, dry place | [2][4] |
Solubility Profile
Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution. The presence of two basic nitrogen atoms and an oxygen atom in 4-(Azetidin-3-yl)morpholine suggests an affinity for polar, protic solvents.
Qualitative Solubility
For the hydrochloride salt, solubility is estimated to be favorable in aqueous media.[4] This is consistent with the general principle that salt forms of basic compounds exhibit enhanced water solubility compared to the free base. A related structure, 4-(4-aminophenyl)morpholin-3-one, is reported to be soluble in DMSO and ethanol, with slight solubility in water.[7][8]
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
The causality behind choosing a kinetic assay lies in its high-throughput nature, making it ideal for early-stage drug discovery. It provides a rapid assessment of solubility under conditions that mimic initial drug dissolution.
Workflow Diagram: Kinetic Solubility Measurement
Caption: Workflow for high-throughput kinetic solubility determination.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(Azetidin-3-yl)morpholine hydrochloride in 100% DMSO.
-
Serial Dilution: In a 96-well plate, create a serial dilution of the stock solution to generate a standard curve.
-
Assay Plate Preparation: Dispense the 10 mM stock solution into a separate 96-well assay plate.
-
Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to the assay plate wells to achieve a range of final compound concentrations (e.g., 1-200 µM) and a final DMSO concentration of 1-2%.
-
Incubation: Shake the plate for 10 minutes and then allow it to stand at room temperature for 2 hours to allow for precipitation.
-
Measurement: Read the absorbance (turbidity) of each well using a plate reader at a wavelength of 620 nm.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed, relative to controls, is determined as the kinetic solubility limit.
Lipophilicity (logP and logD)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is crucial for membrane permeability and target engagement.[9] It is commonly expressed as logP (for the neutral species) or logD (at a specific pH).
Computational Lipophilicity
For the free base of 4-(Azetidin-3-yl)morpholine, a computed partition coefficient is available.
| Parameter | Value | Method/Source |
| XLogP3-AA | -0.7 | Computed by PubChem[3] |
This negative logP value indicates that the compound is predominantly hydrophilic, preferring the aqueous phase over an octanol phase. This is expected given the multiple hydrogen bond acceptors and donors in its structure.
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
The shake-flask method is the gold-standard for logP/logD determination due to its direct measurement of partitioning. The choice of pH 7.4 is standard for mimicking physiological conditions.[9]
Workflow Diagram: Shake-Flask logD Measurement
Caption: Standard procedure for shake-flask logD determination.
Step-by-Step Methodology:
-
Phase Preparation: Prepare two solutions: n-octanol saturated with PBS (pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This pre-saturation is critical for accuracy.
-
Compound Solution: Dissolve a precisely weighed amount of 4-(Azetidin-3-yl)morpholine hydrochloride in the saturated PBS to create a solution of known concentration.
-
Partitioning: In a glass vial, combine equal and known volumes of the compound-containing saturated PBS and the saturated n-octanol.
-
Equilibration: Seal the vial and shake it vigorously for a defined period (e.g., 1 hour) at a constant temperature to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean and complete separation of the two immiscible layers.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS/MS.
-
Calculation: The distribution coefficient (D) is the ratio of the concentration in octanol to the concentration in the aqueous phase. logD is the base-10 logarithm of this value.
Ionization Constant (pKa)
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa. It relies on monitoring pH changes as a titrant is added to the sample solution.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve 4-(Azetidin-3-yl)morpholine hydrochloride in deionized, CO₂-free water to a known concentration (e.g., 1-5 mM).
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate both nitrogens fully. Then, titrate back with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to refine the pKa values from the derivative of the titration curve.
Conclusion
4-(Azetidin-3-yl)morpholine is a hydrophilic, basic compound whose physicochemical properties make it an attractive scaffold for medicinal chemistry. Its computed low logP and the expected high aqueous solubility of its salt forms are advantageous for developing drug candidates with favorable pharmacokinetic profiles. This guide provides a foundational dataset and robust, validated protocols for the experimental determination of its key properties. These methodologies ensure that researchers can generate high-quality, reproducible data to support their drug discovery and development programs.
References
- U.S. National Library of Medicine. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. National Center for Biotechnology Information.
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U.S. National Library of Medicine. (n.d.). 4-(Azetidin-3-yl)morpholine. PubChem. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC. National Center for Biotechnology Information. Retrieved from [Link]
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American Chemical Society. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Books - The Royal Society of Chemistry. Retrieved from [Link]
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Pion Inc. (2023, August 16). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. YouTube. Retrieved from [Link]
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Bouling Chemical Co., Limited. (n.d.). 4-(Azetidin-3-Yl)Morpholine Hydrochloride Manufacturer & Supplier in China. Retrieved from [Link]
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Tetrahedron. (n.d.). 223381-71-3 | 4-(azetidin-3-yl)morpholine hydrochloride. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC. National Center for Biotechnology Information. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4-(azetidin-3-yl)morpholine hydrochloride, min 97%, 1 gram. Retrieved from [Link]
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MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]
- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
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Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]
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Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]
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BioCrick. (n.d.). 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0. Retrieved from [Link]
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CP Lab Safety. (n.d.). 4-(azetidin-3-yl)morpholine dihydrochloride, min 97%, 1 gram. Retrieved from [Link]
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